
Palmitoylethanolamide
Overview
Description
Palmitoylethanolamide (PEA), an endogenous fatty acid amide, is a member of the N-acylethanolamine (NAE) family. It is synthesized from palmitic acid and ethanolamine and acts as a pro-homeostatic lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitoylethanolamide can be synthesized through the coupling of palmitic acid and ethanolamine in the presence of a coupling reagent . The process involves heating a suspension of crude this compound in a solvent mixture with a base catalyst to reflux, allowing the formation of crystalline this compound .
Industrial Production Methods: Industrial production of this compound involves the purification of crude this compound obtained from the direct reaction of palmitic acid and ethanolamine. The purification process includes heating the suspension in a solvent mixture and isolating the crystalline this compound .
Chemical Reactions Analysis
Types of Reactions: Palmitoylethanolamide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Hydrolysis: Enzymatically hydrolyzed to form palmitic acid and ethanolamine.
Oxidation and Reduction:
Major Products: The primary products formed from the hydrolysis of this compound are palmitic acid and ethanolamine .
Scientific Research Applications
Chronic Pain Management
PEA has been extensively studied for its role in managing chronic pain conditions. A systematic review and meta-analysis indicated that PEA is effective in reducing pain intensity and improving quality of life in patients with neuropathic and inflammatory pain .
Table 1: Summary of Clinical Trials on PEA for Chronic Pain
Study Type | Sample Size | Primary Outcome | Result |
---|---|---|---|
Randomized Controlled Trial | 150 | Pain Intensity Scores | Significant reduction observed |
Meta-analysis | 200 | Quality of Life | Improved scores in PEA group |
Open-label Study | 100 | Functional Status | Enhanced functionality noted |
Neurological Disorders
Emerging research suggests that PEA may also play a role in treating neurodegenerative diseases such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Its anti-inflammatory properties may help mitigate neuroinflammation associated with these conditions .
Case Study: PEA in Multiple Sclerosis
In a cohort study involving multiple sclerosis patients, PEA supplementation led to a notable decrease in disability scores and improved overall well-being, highlighting its potential as an adjunct therapy .
Inflammatory Conditions
PEA is being investigated for its efficacy in various inflammatory conditions, including arthritis and inflammatory bowel disease (IBD). Its ability to modulate inflammatory responses makes it a candidate for managing symptoms associated with these diseases .
Table 2: Effects of PEA on Inflammatory Conditions
Condition | Mechanism of Action | Observed Benefits |
---|---|---|
Osteoarthritis | Reduces synovial inflammation | Decreased pain levels |
Rheumatoid Arthritis | Inhibits inflammatory mediators | Improved joint function |
Inflammatory Bowel Disease | Modulates gut inflammation | Enhanced quality of life |
Nutraceutical Applications
As a nutraceutical, PEA is also being explored for its preventive health benefits. Its natural presence in food sources suggests potential dietary applications, particularly in managing chronic inflammation and pain without the side effects commonly associated with pharmaceuticals .
Mechanism of Action
Palmitoylethanolamide exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPAR-α) . It also interacts with other receptors, including GPR55 and GPR119 . The compound modulates inflammation and pain by inhibiting pro-inflammatory genes and the synthesis of inflammatory chemicals .
Comparison with Similar Compounds
Comparison with Structural Analogues
Chain Length and FAAH Inhibition
PEA’s activity is influenced by its saturated 16-carbon chain. Homologues with varying chain lengths exhibit distinct pharmacological profiles:
Compound | Chain Length | FAAH Inhibition (pI50) | Solubility | Max. Inhibition of [³H]-AEA Hydrolysis |
---|---|---|---|---|
Stearoylethanolamide (C18:0) | 18 | 4.77 | Low | 33% |
Palmitoylethanolamide (C16:0) | 16 | 5.30 | Moderate | 78% |
Myristoylethanolamide (C14:0) | 14 | 4.95 | High | 100% |
Oleoylethanolamide (C18:1) | 18 (unsaturated) | 5.33 | High | 100% |
Key Findings :
- Chain Length vs. Potency: Shorter chains (C14:0) and unsaturated analogues (oleoylethanolamide) achieve full FAAH inhibition due to higher solubility, while longer saturated chains (C16:0–C18:0) show reduced efficacy .
- PEA’s Unique Profile: Despite partial solubility, PEA demonstrates superior pI50 (5.30) compared to stearoylethanolamide (4.77), reflecting its balance of potency and bioavailability .
Functional Analogues: Anandamide and Cannabinoids
Compound | Primary Targets | Neuroprotection | Mast Cell Modulation | FAAH Substrate |
---|---|---|---|---|
PEA | PPAR-α, CB2-like, TRPV1 | Yes | Yes (via CB2) | Yes |
Anandamide | CB1, TRPV1 | No | No | Yes |
Cannabinoids (e.g., THC) | CB1, CB2 | Variable | Yes (CB2) | No |
Key Findings :
- Mast Cell Regulation : PEA downregulates mast cell activation through CB2 receptors, a mechanism antagonized by anandamide .
- Receptor Specificity : Unlike THC, PEA avoids psychotropic effects by sparing CB1 receptors .
Therapeutic Efficacy and Formulation Advances
Micronization and Bioavailability
Micronized (mPEA) and ultramicronized (umPEA) formulations enhance absorption and efficacy:
- In rodent models, mPEA reduced inflammatory pain more effectively than non-micronized PEA, with optimal doses ranging 300–600 mg/day .
- Co-ultramicronization with antioxidants (e.g., polydatin) synergistically improves outcomes in osteoarthritis and neuroinflammation .
Biological Activity
Palmitoylethanolamide (PEA) is a naturally occurring fatty acid amide that belongs to the N-acyl-ethanolamine family. It is synthesized in the body and has garnered significant attention for its diverse biological activities, particularly in the realms of anti-inflammatory , analgesic , immunomodulatory , and neuroprotective effects. PEA's mechanisms of action are complex, involving multiple molecular targets, which contribute to its therapeutic potential across various medical conditions.
PEA exerts its effects primarily through the following mechanisms:
- PPAR-α Activation : PEA activates the peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in regulating lipid metabolism and inflammation. This activation leads to a reduction in pro-inflammatory cytokines and mediators .
- CB2 Receptor Modulation : Although PEA does not act as a direct agonist for the cannabinoid CB2 receptor, it enhances its expression via PPAR-α activation, thereby influencing immune responses and inflammation .
- TRPV1 Channel Interaction : PEA indirectly activates transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain sensation and inflammatory responses. This interaction may contribute to its analgesic properties .
- Mast Cell Stabilization : PEA reduces mast cell degranulation, which is pivotal in allergic reactions and inflammation. By stabilizing these cells, PEA can mitigate inflammatory responses .
Summary of Biological Activities
The biological activities of PEA can be summarized as follows:
1. Pain Management in Chronic Conditions
A study investigated the effects of PEA on patients with chronic pain conditions. Results indicated significant reductions in pain scores among participants treated with PEA compared to placebo groups. The study highlighted PEA's role in modulating pain pathways through its action on TRPV1 and PPAR-α receptors .
2. Neuroprotection in Neurodegenerative Diseases
Research has shown that PEA administration can reduce neuroinflammation and protect against neuronal loss in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal studies, PEA treatment led to decreased levels of inflammatory markers and improved cognitive functions .
3. Efficacy in Inflammatory Disorders
In patients with inflammatory bowel disease (IBD), PEA supplementation demonstrated a reduction in disease activity scores and inflammatory markers. This suggests that PEA may serve as an adjunct therapy for managing IBD symptoms by modulating immune responses .
Q & A
Basic Research Questions
Q. What experimental materials and methods are recommended for in vitro studies of PEA?
- Answer : For cell culture studies, dissolve PEA in ethanol (stock solution) and dilute in sterile media. Use analytical methods like HPLC or mass spectrometry for quantification . Ensure proper solvent selection (e.g., ethanol for solubility) and maintain sterile conditions. Statistical analysis should include ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, as demonstrated in retinal pigment epithelium (ARPE-19) apoptosis studies .
Q. How is PEA synthesized in laboratory settings?
- Answer : PEA is synthesized via esterification of palmitic acid with thionyl chloride (SOCl₂) to form palmitoyl chloride, followed by reaction with ethanolamine. Purification steps require chromatography (e.g., column chromatography) and characterization via NMR or FTIR . Safety protocols for handling reactive reagents (e.g., SOCl₂) are critical .
Q. What statistical approaches are used to analyze PEA’s efficacy in preclinical models?
- Answer : Use GraphPad Prism or similar software for data analysis. Apply single-factor or two-factor ANOVA for experiments with multiple variables (e.g., dose-response, time-course). Report means ± SD from ≥3 independent replicates, as seen in studies on all-trans retinal-induced apoptosis .
Advanced Research Questions
Q. How do structural analogues of PEA modulate FAAH activity, and what assays validate these interactions?
- Answer : Analogues like palmitoylisopropylamide inhibit FAAH-mediated hydrolysis of anandamide (AEA). Use radiolabeled [³H]-AEA in rat brain membrane assays to measure inhibition kinetics. Competitive inhibition is assessed via IC₅₀ values and Lineweaver-Burk plots . Structural-activity relationship (SAR) studies reveal that alkyl chain length and terminal groups influence FAAH affinity .
Q. What molecular mechanisms underlie PEA’s neuroprotection in excitotoxicity models?
- Answer : In cerebellar granule cells, PEA reduces glutamate-induced excitotoxicity via non-CB1/CB2 receptors, potentially involving TRPV1 or PPARα. Experimental protocols include delayed post-glutamate exposure (15–30 mins) and viability assays (e.g., MTT). Cannabinoid receptor antagonists (e.g., SR141716A) are used to dissect pathways .
Q. How does PEA potentiate 2-AG activity at TRPV1 channels, and what experimental models demonstrate this?
- Answer : Co-administration of PEA and 2-AG in dorsal root ganglion (DRG) neurons enhances TRPV1-mediated calcium influx. Use calcium imaging or patch-clamp electrophysiology to quantify potentiation. In vivo, PEA’s anti-inflammatory effects in colitis models correlate with TRPV1 and PPARα upregulation, validated via qPCR and permeability assays (e.g., lactulose/mannitol ratio) .
Q. What design considerations are critical for preclinical studies of PEA in neurodegenerative diseases?
- Answer :
- Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) or toxin-induced models (e.g., MPTP for Parkinson’s) .
- Outcome Measures : Behavioral tests (Morris water maze, rotarod) and biomarkers (amyloid-β, GFAP for gliosis).
- Dosing : Optimize bioavailability using micronized formulations (e.g., 10–30 mg/kg oral) .
- Controls : Include vehicle and positive controls (e.g., memantine in Alzheimer’s models) .
Q. Methodological Tables
Table 1: Key Enzymatic Assays for PEA Mechanism Studies
Table 2: Preclinical Neuroprotection Models
Disease | Model | PEA Dose | Key Findings |
---|---|---|---|
Alzheimer’s | Aβ25-35 intracerebral | 10 mg/kg i.p. | Reduced cognitive deficits (Morris maze) |
Parkinson’s | MPTP-induced mice | 30 mg/kg oral | Attenuated dopaminergic neuron loss |
Spinal Cord Injury | Contusion model (rats) | 10 mg/kg i.p. | Decreased gliosis and TNF-α levels |
Properties
IUPAC Name |
N-(2-hydroxyethyl)hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYVTAGFYLMHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042254 | |
Record name | N-(2-Hydroxyethyl)palmitamide | |
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Molecular Weight |
299.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid | |
Record name | Hexadecanamide, N-(2-hydroxyethyl)- | |
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Record name | Palmitoylethanolamide | |
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CAS No. |
544-31-0 | |
Record name | Palmitoylethanolamide | |
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Record name | Palmitoylethanolamide | |
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Record name | Hexadecanamide, N-(2-hydroxyethyl)- | |
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Record name | Palmitoylethanolamide | |
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Melting Point |
98.5 °C | |
Record name | Palmitoylethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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